Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate
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Overview
Description
Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate is an organic compound that belongs to the class of amines. It is characterized by the presence of both primary and tertiary amine groups, making it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate typically involves the reaction of methyl acrylate with dimethylamine and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled using advanced instrumentation to maintain the desired conditions. The product is then purified using techniques such as distillation and crystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxylamines.
Reduction: Formation of simpler amine derivatives.
Substitution: Formation of N-substituted amines and amides.
Scientific Research Applications
Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate involves its interaction with various molecular targets. The primary and tertiary amine groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and influence biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Methylamine: A primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen.
Uniqueness
Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate is unique due to the presence of both primary and tertiary amine groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile compared to simpler amines.
Properties
IUPAC Name |
methyl 2-amino-3-(dimethylamino)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(8,5-9(2)3)6(10)11-4/h5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYVPGVIDWWFIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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